molecular formula C12H10N2S B2636602 5-phenyl-4H-thieno[2,3-d]pyridazine CAS No. 303145-57-5

5-phenyl-4H-thieno[2,3-d]pyridazine

Cat. No.: B2636602
CAS No.: 303145-57-5
M. Wt: 214.29
InChI Key: IVDVGXGATGGRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-4H-thieno[2,3-d]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thieno ring and a pyridazine ring, with a phenyl group attached at the 5-position. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4H-thieno[2,3-d]pyridazine typically involves the cyclization of appropriate thieno and pyridazine precursors. One common method involves the reaction of 2-aminothiophene with a suitable dicarbonyl compound under acidic conditions to form the thieno ring, followed by cyclization with hydrazine derivatives to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4H-thieno[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

5-phenyl-4H-thieno[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

Mechanism of Action

The mechanism of action of 5-phenyl-4H-thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

5-phenyl-4H-thieno[2,3-d]pyridazine can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring but may have different substituents or fused rings.

    Thieno derivatives: These compounds contain the thieno ring but differ in the attached functional groups or additional rings.

    Phenyl-substituted heterocycles: Compounds with a phenyl group attached to various heterocyclic systems.

The uniqueness of this compound lies in its specific combination of the thieno and pyridazine rings with a phenyl group, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-phenyl-4H-thieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVGXGATGGRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.